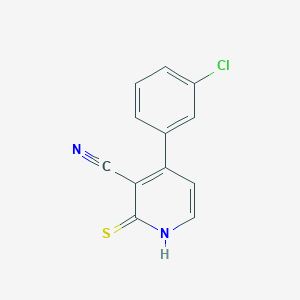

4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C12H7ClN2S |

|---|---|

Molecular Weight |

246.72 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H7ClN2S/c13-9-3-1-2-8(6-9)10-4-5-15-12(16)11(10)7-14/h1-6H,(H,15,16) |

InChI Key |

QOFUQOHBJJHVBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=S)NC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the phenyl ring undergoes substitution with nucleophiles. For example:

-

Thiourea-mediated substitution : Heating the compound with thiourea in ethanol under reflux replaces the chlorine with a thiourea-derived group, forming 4-(3-ureidophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Thiourea, ethanol, reflux (4 h) | Thiourea-substituted pyridine derivative | 52% |

Cyclization Reactions

Intramolecular cyclization occurs under specific conditions to form fused heterocyclic systems:

-

Triazolo[4,3-a]pyridine formation : Reaction with hydrazine hydrate at 80°C in ethanol induces cyclization, yielding triazolo derivatives with potential antiproliferative activity .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, 80°C (6 h) | Triazolo[4,3-a]pyridine | 68% |

Condensation with Electrophiles

The carbonitrile group participates in condensation reactions:

-

Knoevenagel condensation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of ammonium acetate to form α,β-unsaturated nitriles .

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde, malononitrile | Ammonium acetate | Bis[6-(aryl)nicotinonitrile] derivatives | 75% |

Thioxo Group Modifications

The thioxo (-S-) group undergoes oxidation and alkylation:

-

Oxidation to sulfones : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioxo group to a sulfone .

-

Alkylation with ethyl chloroacetate : Reacts in dimethyl sulfoxide (DMSO) to form ethyl thioether derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid, 60°C (2 h) | Sulfone derivative | 85% | |

| Alkylation | Ethyl chloroacetate, DMSO | Ethyl thioether adduct | 63% |

Heterocyclic Ring Functionalization

The pyridine ring participates in multicomponent reactions:

-

One-pot synthesis : Reacts with nicotinaldehyde, ethyl cyanoacetate, and ammonium acetate to form bipyridine-carbonitrile hybrids .

| Components | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Nicotinaldehyde, ethyl cyanoacetate, NH₄OAc | CAN (5 mol%) | 6-(4-Chlor |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile and its derivatives. For instance:

- Cytotoxic Effects : Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds range from 27.2 to 52 µM, indicating promising anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in cancer cell proliferation and survival. For example, some derivatives have been identified as inhibitors of survivin, a protein that inhibits apoptosis and is often overexpressed in tumors .

Other Pharmacological Applications

Beyond anticancer properties, 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been explored for other therapeutic effects:

- Antimicrobial Activity : Compounds within this class have shown potential antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents .

- Cardiotonic Effects : Some derivatives are being investigated for their ability to enhance cardiac function, which could be beneficial in treating heart diseases .

Synthesis and Derivatives

The synthesis of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step processes that include condensation reactions and cyclization steps. The ability to modify the substituents on the pyridine ring allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Claisen–Schmidt condensation | High | Used for initial synthesis of chalcones |

| Cyclization with cyanothioacetamide | Varies | Leads to formation of thioxo derivatives |

Case Studies

-

Cytotoxicity Study :

A study evaluated the cytotoxic effects of various derivatives against different human cancer cell lines. The results indicated that compounds with specific substitutions on the chlorophenyl group exhibited enhanced activity compared to others . -

Survivin Inhibition :

A series of novel derivatives were synthesized and tested for their ability to inhibit survivin. The most active compound showed significantly lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting potential as a new therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells. The compound’s thioxo group can interact with thiol groups in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Property Comparison

Key Observations :

- Chlorophenyl vs. Bromophenyl : Replacement of Cl with Br (e.g., 4-(4-bromophenyl) derivatives) increases molecular weight by ~80–100 g/mol but may enhance lipophilicity and binding to hydrophobic targets .

- Thioxo (C=S) vs.

- Substituent Position : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from 4-chlorophenyl analogues (e.g., 6c), which may alter metabolic stability or target specificity .

Table 2: Antitumor and Antimicrobial Activities of Selected Analogues

Key Observations :

- Antitumor Activity : Ethoxy and hydroxy substituents at C4 significantly enhance activity against HT-29 and MDA-MB-231 cells, suggesting that electron-donating groups improve potency . The absence of such substituents in the target compound may limit its antitumor efficacy unless further modifications are made.

- Antimicrobial Activity: Bis-thioxo derivatives (e.g., 6a–b) show moderate activity against S. aureus, but the target compound’s mono-thioxo structure may require additional functionalization for similar effects .

Biological Activity

4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure features a pyridine ring with a chlorophenyl group, a thioxo group, and a carbonitrile moiety, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.

The compound can be synthesized through the condensation of 3-chlorobenzaldehyde with thiourea and malononitrile in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in ethanol.

Antimicrobial Activity

Research indicates that 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis and disruption of cell wall integrity.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The compound has also demonstrated antiviral activity in preliminary studies. It appears to inhibit viral replication by targeting viral enzymes essential for the life cycle of specific viruses. This potential was highlighted in studies involving influenza and herpes simplex viruses.

Case Study: Antiviral Effects

A study conducted on the antiviral properties against herpes simplex virus (HSV) showed that treatment with 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has been shown to induce apoptosis in cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancers. The compound's thioxo group is believed to interact with thiol groups in proteins, disrupting critical cellular functions.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| PC3 | 15.0 | Inhibition of DNA replication |

| HCT116 | 10.0 | Disruption of protein synthesis |

Research Findings

In a recent study, compounds structurally related to 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile were synthesized and tested for their anticancer properties. Some derivatives exhibited enhanced activity against cancer cells, suggesting that modifications to the molecular structure can improve efficacy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

- Protein Interaction : The thioxo group can form interactions with thiol groups in proteins, leading to altered protein function and stability.

- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest at specific phases, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving substituted aldehydes, nitriles, and thiourea derivatives. Key parameters to optimize include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., piperidine or acetic acid). For yield improvement, Design of Experiments (DoE) can systematically vary molar ratios, reaction time, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- 1H/13C NMR : To confirm the aromatic proton environment (e.g., chlorophenyl substituent) and dihydropyridine ring protons.

- IR Spectroscopy : Identifies functional groups like C≡N (~2,220 cm⁻¹) and C=S (~1,250 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and confirms the thioxo group’s position and hydrogen-bonding interactions, as demonstrated in structurally analogous pyridine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow general guidelines for chlorinated and sulfur-containing compounds:

- Use fume hoods to avoid inhalation of dust/particulates.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store in airtight containers under dry, dark conditions to prevent degradation. Similar protocols are recommended for related chlorophenyl-pyridine derivatives .

Advanced Research Questions

Q. How does the electronic configuration of the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations to map electron density distribution, focusing on the chlorine atom’s inductive effects on the pyridine ring.

- Compare reactivity with 2- or 4-chlorophenyl analogs using kinetic studies (e.g., monitoring reaction rates with nucleophiles like amines).

- Validate via Hammett plots to correlate substituent position with reaction rates .

Q. What strategies can resolve discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?

- Methodology :

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting bioactivity.

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to identify protocol-dependent variability.

- Structure-Activity Relationship (SAR) Studies : Compare activity with derivatives (e.g., replacing thioxo with oxo groups) to isolate functional group contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding modes, focusing on the thioxo group’s hydrogen-bonding potential.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- Cross-validate with experimental data (e.g., IC50 values from enzyme assays) .

Q. What experimental approaches address contradictions in thermal stability data reported for this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- DSC : Identify phase transitions and compare with computational predictions (e.g., lattice energy calculations).

- Control for hygroscopicity, which may skew stability results in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.